![molecular formula C13H16FN3O2 B3848551 N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848551.png)
N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide
Overview
Description
N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide, also known as FBA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. FBA is a hydrazone derivative that has been synthesized through various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide is not fully understood. However, studies have suggested that N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide induces apoptosis in cancer cells by activating the caspase cascade. N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide has also been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation. Additionally, N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide has been shown to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects:
N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide has been shown to exhibit various biochemical and physiological effects. N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide has also been shown to disrupt the bacterial cell membrane, leading to bacterial death. Furthermore, N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide has been shown to have low toxicity in animal models.
Advantages and Limitations for Lab Experiments
N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide has also shown significant cytotoxicity against various cancer cell lines and anti-inflammatory properties. However, N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action. Additionally, N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide has shown low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide research. One potential direction is to investigate the potential of N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide as a therapeutic agent for cancer treatment. Further studies are needed to understand the mechanism of action of N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide and its potential interactions with other anti-cancer drugs. Another potential direction is to investigate the anti-inflammatory properties of N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide in human models. Additionally, further research is needed to investigate the potential of N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide as an anti-microbial agent and its potential use in combination with other antibiotics. Overall, N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide has shown promising results in various studies, and further research is needed to fully understand its potential therapeutic applications.
In conclusion, N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized through various methods and has shown promising results in various studies. N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide has been extensively researched for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models, and disrupt the bacterial cell membrane, leading to bacterial death. N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide has several advantages for lab experiments, including its easy synthesis and significant cytotoxicity. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide has been extensively researched for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide has been tested on various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown significant cytotoxicity. N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models. Furthermore, N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide has shown anti-microbial properties against various bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N',N'-diethyl-N-[(E)-(4-fluorophenyl)methylideneamino]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2/c1-3-17(4-2)13(19)12(18)16-15-9-10-5-7-11(14)8-6-10/h5-9H,3-4H2,1-2H3,(H,16,18)/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHJXMZTXIIYSW-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NN=CC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C(=O)N/N=C/C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24805658 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,N-diethyl-2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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